An In-depth Technical Guide to the Mechanism of Action of AT-1002 TFA
An In-depth Technical Guide to the Mechanism of Action of AT-1002 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1002 trifluoroacetate (TFA) is a synthetic, six-amino-acid peptide engineered as a potent and reversible regulator of epithelial and endothelial tight junctions (TJs). Derived from the active domain of Vibrio cholerae's Zonula occludens toxin (Zot), AT-1002 acts as a zonulin receptor agonist to transiently increase paracellular permeability. This action facilitates the transepithelial transport of molecules that would otherwise have poor bioavailability. This document provides a comprehensive overview of the molecular mechanism of AT-1002, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
Core Molecular Profile
AT-1002 is a hexapeptide with the following primary structure:
-
Origin: Synthetic fragment corresponding to the active domain of Zonula occludens toxin (Zot)[1][3][4][5][6]
-
Molecular Formula (TFA Salt): C₃₄H₅₄F₃N₉O₉S[7]
-
Molecular Weight (TFA Salt): 821.91 g/mol
-
Formulation Note: The trifluoroacetic acid (TFA) salt form is common for synthetic peptides, resulting from purification by high-performance liquid chromatography (HPLC). The TFA salt typically enhances the peptide's water solubility and stability without altering its biological activity at equivalent molar concentrations[2][8].
Mechanism of Action: Signaling Cascade
AT-1002 transiently opens intercellular tight junctions through a well-defined signaling cascade, primarily investigated in Caco-2 intestinal epithelial cells. The mechanism can be dissected into several key stages:
Receptor Binding and Activation
AT-1002 functions as an agonist of the zonulin pathway, which is endogenously involved in regulating intestinal permeability.[9] The peptide's sequence (FCIGRL) bears a structural resemblance to the activating peptide motif for Protease-Activated Receptor 2 (PAR2) (SLIGRL).[10] It is proposed that AT-1002 binds to and activates PAR2 on the apical surface of epithelial cells, initiating the downstream signaling cascade.[10] Studies have demonstrated that AT-1002 binds with high affinity to its receptor on Caco-2 cells.[11]
Intracellular Signal Transduction
Upon receptor activation, AT-1002 triggers a series of intracellular phosphorylation events. Key kinases implicated in this pathway are:
-
Src Kinase Activation: Treatment with AT-1002 leads to the rapid activation of Src, a non-receptor tyrosine kinase.[4][12]
-
MAP Kinase Activation: Downstream of Src, the Mitogen-Activated Protein (MAP) kinase pathway is also activated.[4][12]
Tight Junction Protein Modification and Disassembly
The activation of these kinase cascades converges on the core proteins of the tight junction complex, leading to its disassembly:
-
ZO-1 Phosphorylation: AT-1002 induces the tyrosine phosphorylation of Zonula occludens-1 (ZO-1), a critical scaffolding protein that links transmembrane TJ proteins (like occludin and claudins) to the actin cytoskeleton.[4][12]
-
ZO-1 Redistribution: Following phosphorylation, ZO-1 delocalizes and redistributes away from the cell-cell junctions.[4][12] Immunofluorescence studies show that treatment with AT-1002 causes the typical continuous, "chicken-wire" staining of ZO-1 at cell borders to become discontinuous and diffuse.[13]
-
Actin Cytoskeleton Rearrangement: The dissociation of ZO-1 from the junctional complex leads to a reorganization of the perijunctional F-actin ring, a key structural component that maintains the tension and integrity of the tight junction seal.[4][12]
This sequence of events culminates in the transient and reversible opening of the paracellular pathway.
Quantitative Data
The functional consequence of AT-1002's mechanism of action is a measurable and reversible increase in paracellular permeability.
Table 1: In Vitro Effects of AT-1002 on Caco-2 Cell Monolayers
| Parameter Measured | Treatment Conditions | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | Apical application, 3-hour treatment | Dose-dependent decrease | [4][14] |
| Lucifer Yellow (LY) Permeability | Apical application, post-TEER measurement | Substantial, dose-dependent increase | [4][14] |
| ZO-1 Junctional Fluorescence | 3-hour treatment | Decrease to 40% of control levels | [13] |
| Cell Viability (ATP Content) | Up to 3 hours of exposure (≤ 5 mg/mL) | No effect on cell viability | [8][15][16] |
| Cell Viability (ATP Content) | 24 hours of exposure (≥ 2.5 mg/mL) | Reduced cell viability (reversible upon washout) | [8][15][16] |
Table 2: In Vivo Effects of AT-1002 Co-administration in Rats
| Co-administered Drug | AT-1002 Dose | Route | Pharmacokinetic Enhancement | Reference |
| Salmon Calcitonin | 1 mg | Intratracheal | 5.2-fold increase in AUC | [4][12] |
| Cyclosporin A | 10 and 40 mg/kg | Intraduodenal | 1.6 to 2.1-fold increase in AUC₀₋₁₂₀ min | [3][6] |
| Mannitol | 2.5 mg/kg (C-terminal amidated form) | Nasal | 3.6-fold increase in AUC₀₋₃₆₀ min | [12] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of AT-1002.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Line: Caco-2 cells, a human colorectal adenocarcinoma line, are used.
-
Seeding: Cells are seeded onto semipermeable filter inserts (e.g., 0.4 µm pore size Transwell® inserts) in 24-well plates at a density of approximately 1 x 10⁵ cells/cm².[11]
-
Culture Medium: Cells are maintained in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Differentiation: The cells are cultured for 21-25 days post-seeding to allow for spontaneous differentiation into a polarized epithelial monolayer with well-established tight junctions.[1][2] The medium is replaced every 2-3 days.
Transepithelial Electrical Resistance (TEER) Measurement
-
Instrumentation: A voltohmmeter equipped with "chopstick" electrodes (e.g., Millicell-ERS) is used.[8][11]
-
Equilibration: Before measurement, cell monolayers are washed gently with a pre-warmed (37°C) buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). The buffer volume is typically ~400 µL in the apical (upper) chamber and ~750 µL in the basolateral (lower) chamber.[11]
-
Measurement: The electrodes are placed with the shorter tip in the apical chamber and the longer tip in the basolateral chamber. The resistance reading (in Ω) is recorded once stable.
-
Calculation: The final TEER value is calculated by subtracting the resistance of a blank filter insert (without cells) from the measured resistance and then multiplying by the surface area of the filter (in cm²). The result is expressed as Ω·cm².[8]
-
TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)
-
-
Treatment: For AT-1002 experiments, the peptide is added to the apical chamber, and TEER is monitored at specified time points (e.g., 3 hours).[4]
Paracellular Permeability (Lucifer Yellow) Assay
-
Preparation: Following TEER measurements, the apical solution is replaced with a solution containing the paracellular marker Lucifer Yellow (LY) (e.g., 100 µM in HBSS). Fresh buffer without LY is added to the basolateral chamber.[9]
-
Incubation: The plate is incubated at 37°C for 1-2 hours, often with gentle shaking.[9]
-
Sampling: At the end of the incubation period, a sample is collected from the basolateral chamber.
-
Quantification: The fluorescence of the basolateral sample is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]
-
Analysis: The amount of LY that has permeated the monolayer is quantified against a standard curve. This can be used to calculate the apparent permeability coefficient (Papp).
Immunofluorescence Staining for ZO-1 and Actin
-
Cell Treatment: Caco-2 monolayers grown on permeable filters are treated with AT-1002 (e.g., 5 mg/mL for 3 hours) or a control vehicle.[13]
-
Fixation: Cells are washed with PBS and fixed with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1) overnight at 4°C.
-
Secondary Antibody & Actin Staining: After washing, cells are incubated for 1 hour at room temperature in the dark with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 568 phalloidin) to stain F-actin.
-
Mounting and Imaging: The filter membrane is cut out, mounted on a glass slide with mounting medium containing DAPI (to stain nuclei), and imaged using a confocal fluorescence microscope.[5]
Kinase Activation Assays (General Protocol)
-
Cell Lysis: Caco-2 cells are treated with AT-1002 for various short time points (e.g., 0, 5, 15, 30 minutes). The reaction is stopped by washing with ice-cold PBS, and cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) forms of Src (e.g., anti-phospho-Src Tyr416) or MAP kinases (e.g., anti-phospho-p44/42 MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective kinases.
-
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. youtube.com [youtube.com]
- 11. culturecollections.org.uk [culturecollections.org.uk]
- 12. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oyc.co.jp [oyc.co.jp]
- 16. Absorption of human calcitonin across the rat colon in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
